![molecular formula C16H13N3O2 B2733444 N-((2-(furan-2-yl)pyridin-4-yl)methyl)picolinamide CAS No. 2034271-84-4](/img/structure/B2733444.png)
N-((2-(furan-2-yl)pyridin-4-yl)methyl)picolinamide
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Description
The compound is a complex organic molecule that contains a furan ring, a pyridine ring, and an amide group . These types of compounds are often used in medicinal chemistry and materials science due to their unique properties .
Molecular Structure Analysis
The molecular structure of similar compounds often involves complex arrangements of molecules within a layered structure . The positions and orientations of these molecules can be determined using molecular simulation methods .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various spectroscopic techniques and computational methods .Scientific Research Applications
Pharmacological Activities and Amide Rotational Barriers
Pyridine carboxamides, including picolinamide, demonstrate significant pharmacological activities, such as reducing iron-induced renal damage, regulating nicotinamidase activity, and enhancing radio- and chemosensitivity. A study by Olsen et al. (2003) utilized dynamic nuclear magnetic resonance to investigate the amide rotational barriers in picolinamide and nicotinamide, revealing substantial energetic differences between these regioisomers. This investigation sheds light on the structural energetics crucial for their biological activity (Olsen et al., 2003).
Synthesis of Heterocyclic Compounds
He et al. (2012) developed efficient methods for synthesizing azetidine, pyrrolidine, and indoline compounds through palladium-catalyzed intramolecular amination of C-H bonds at the γ and δ positions of picolinamide protected amine substrates. This approach highlights the utility of unactivated C-H bonds in organic synthesis, offering a route to diverse heterocyclic compounds (He et al., 2012).
Inhibitory Effects on Poly (ADP-ribose) Synthetase
Picolinamide has been identified as a strong inhibitor of poly (ADP-ribose) synthetase in nuclei from rat pancreatic islet cells. Yamamoto and Okamoto (1980) found that picolinamide protects against streptozotocin-induced depression of proinsulin synthesis and reduction of NAD content in pancreatic islets, suggesting its potential for diabetes management (Yamamoto & Okamoto, 1980).
Mixed-Ligand Copper(II) Complexes
The study by Wu and Su (1997) on mixed-ligand N-(2-picolyl)picolinamidocopper(II) complexes contributes to the understanding of electronic and bonding properties in coordination chemistry. These complexes, characterized by square pyramidal or square planar geometries, have implications for material science and catalysis (Wu & Su, 1997).
properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-16(13-4-1-2-7-17-13)19-11-12-6-8-18-14(10-12)15-5-3-9-21-15/h1-10H,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVAKZFVUATVTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(furan-2-yl)pyridin-4-yl)methyl)picolinamide |
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